2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride

描述

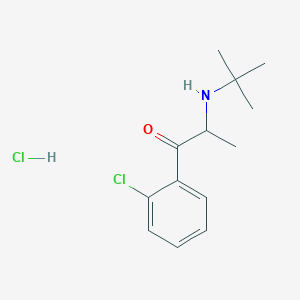

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a chlorophenyl group, and a propanone backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-chlorophenylpropanone: This can be achieved through the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Amination: The 2-chlorophenylpropanone is then reacted with tert-butylamine under basic conditions to introduce the tert-butylamino group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one.

Reduction: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-ol.

Substitution: Formation of substituted chlorophenyl derivatives.

科学研究应用

Scientific Research Applications

The applications of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride span across several domains:

Pharmaceutical Research

- Antidepressant Properties : Primarily used in the treatment of major depressive disorder (MDD). It functions as a norepinephrine-dopamine reuptake inhibitor, enhancing neurotransmitter levels in the brain, which is crucial for mood regulation.

- Potential for Other Conditions : Investigated for its efficacy in treating attention deficit hyperactivity disorder (ADHD), anxiety disorders, and as an aid in smoking cessation.

Chemical Synthesis

- Serves as an intermediate in the production of various pharmaceutical compounds, facilitating the synthesis of more complex organic molecules.

Biological Studies

- Explored for its interaction with neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies indicate that it may enhance dopaminergic activity, which is essential for its antidepressant effects.

- Investigated for potential appetite-suppressing effects, making it a candidate for weight management therapies.

Industrial Applications

- Utilized in the production of specialty chemicals and materials due to its unique chemical structure and properties.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of bupropion hydrochloride:

- A clinical trial published by the National Institutes of Health highlighted its effectiveness in treating MDD, demonstrating significant improvements compared to placebo groups over a 12-week period.

- Research conducted by Mayo Clinic indicated that patients using bupropion experienced fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors), particularly regarding sexual dysfunction and weight gain.

作用机制

The mechanism of action of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- 2-(Tert-butylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride

- 2-(Tert-butylamino)-1-(2-bromophenyl)propan-1-one hydrochloride

- 2-(Tert-butylamino)-1-(2-methylphenyl)propan-1-one hydrochloride

Uniqueness

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various research and industrial applications.

生物活性

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride, commonly referred to as a compound in the class of new psychoactive substances (NPS), has garnered attention for its biological activities, particularly in the context of its potential as a stimulant and its interaction with neurotransmitter systems. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18ClN

- Molecular Weight : 240.75 g/mol

- CAS Number : Not explicitly listed but related to similar compounds in the NPS category.

The compound features a tert-butyl amino group and a chlorophenyl moiety, which contribute to its biological activity and interaction with various receptors.

The primary mechanism of action for this compound involves the modulation of neurotransmitter systems, particularly norepinephrine and dopamine. As a norepinephrine-dopamine reuptake inhibitor (NDRI), it is hypothesized to enhance the availability of these neurotransmitters in the synaptic cleft, thereby potentially improving mood and cognitive function.

Pharmacological Effects

Research indicates that compounds in this class exhibit several pharmacological effects:

- Stimulant Activity : Similar to other NDRIs, it may produce stimulant effects, including increased energy and alertness.

- Antidepressant Properties : Preliminary studies suggest potential antidepressant effects due to its ability to increase norepinephrine and dopamine levels.

- Psychoactive Effects : As an NPS, it may lead to euphoria and heightened sensory perception, which are common effects associated with stimulants.

Comparative Analysis with Similar Compounds

| Compound Name | Class | Primary Action | Key Findings |

|---|---|---|---|

| Bupropion | NDRI | Antidepressant | Effective in treating major depressive disorder; acts on dopamine and norepinephrine. |

| Methylphenidate | Stimulant | ADHD Treatment | Inhibits reuptake of dopamine and norepinephrine; widely studied for attention deficit disorders. |

| 4-Methylmethcathinone (4-MMC) | Stimulant | Recreational Use | Associated with significant abuse potential; acts similarly on dopamine pathways. |

Case Study 1: Recreational Use and Health Risks

A study published in 2024 highlighted the recreational use of this compound among young adults. Users reported experiences of euphoria but also noted adverse effects such as anxiety and increased heart rate. The study emphasized the need for further research into the long-term health impacts of such substances.

Case Study 2: Clinical Observations

In clinical settings, patients administered similar compounds have shown varying responses based on genetic polymorphisms affecting drug metabolism. Variations in cytochrome P450 enzymes can lead to differences in plasma concentrations, influencing both efficacy and safety profiles.

Recent Studies

Recent literature reviews have focused on the structural analogs of this compound, revealing insights into their binding affinities at various receptor sites. These studies indicate that modifications in chemical structure can significantly alter biological activity.

Key Findings Include:

- Binding Affinity : Variants show differing affinities for dopamine D2 receptors, which may correlate with their stimulant effects.

- Side Effects Profile : Common side effects include insomnia, anxiety, and cardiovascular strain, necessitating careful monitoring during use.

属性

IUPAC Name |

2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZQPDKRPYOMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388713 | |

| Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049718-57-1 | |

| Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。